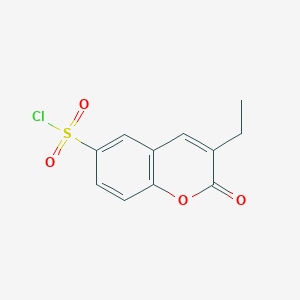
3-Ethyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride is a chemical compound with the molecular formula C11H9ClO4S. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride typically involves the chlorosulfonation of coumarin derivatives. One common method includes the reaction of coumarin with chlorosulfonic acid at 0°C for 30 minutes, yielding 2-oxo-2H-chromen-6-sulfonyl chloride in high purity . This intermediate can then be further reacted with ethylating agents to introduce the ethyl group at the 3-position, resulting in the final product.
Industrial Production Methods
Industrial production methods for 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride often involve large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have significant biological and industrial applications .
Scientific Research Applications
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and other proteins. This reactivity underlies its antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-6-sulfonyl chloride: Lacks the ethyl group at the 3-position, making it less hydrophobic and potentially less bioavailable.
3-Methyl-2-oxo-2H-chromene-6-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
Uniqueness
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride is unique due to the presence of the ethyl group at the 3-position, which can influence its hydrophobicity, reactivity, and overall biological activity. This structural feature may enhance its potential as a therapeutic agent compared to its analogs .
Properties
CAS No. |
64703-19-1 |
|---|---|
Molecular Formula |
C11H9ClO4S |
Molecular Weight |
272.70 g/mol |
IUPAC Name |
3-ethyl-2-oxochromene-6-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO4S/c1-2-7-5-8-6-9(17(12,14)15)3-4-10(8)16-11(7)13/h3-6H,2H2,1H3 |
InChI Key |
ABHRXKQGNHPADN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















